molecular formula C19H16N2O5S B2697895 N-(4-(furan-3-yl)benzyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034557-09-8

N-(4-(furan-3-yl)benzyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2697895
CAS No.: 2034557-09-8
M. Wt: 384.41
InChI Key: ZBQKYGRCBUHXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(furan-3-yl)benzyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a synthetic small molecule designed for research applications, featuring a unique hybrid structure that combines a benzo[d]oxazole core with a sulfonamide group. This molecular architecture is of significant interest in medicinal chemistry, particularly in the design and development of novel enzyme inhibitors. The sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents, including antibiotics, carbonic anhydrase inhibitors, and anti-inflammatory drugs . Similarly, the benzo[d]oxazole scaffold is recognized as a privileged structure in drug discovery, with derivatives demonstrating a broad spectrum of pharmacological activities such as anti-inflammatory, analgesic, and antimicrobial effects . The specific integration of these motifs with a furan-containing benzyl group suggests potential for targeting various biological pathways. Researchers can utilize this compound as a key building block or intermediate in synthetic chemistry projects, or as a pharmacological probe for screening against cancer, inflammation, and infectious disease targets . Its mechanism of action is anticipated to be multi-factorial, potentially involving the inhibition of cyclooxygenase (COX) enzymes via interaction with the COX-2 active site, a target for anti-inflammatory agents, and/or modulation of other enzymatic processes common to sulfonamide-based drugs . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c1-21-17-10-16(6-7-18(17)26-19(21)22)27(23,24)20-11-13-2-4-14(5-3-13)15-8-9-25-12-15/h2-10,12,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQKYGRCBUHXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)C4=COC=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the furan and benzyl groups. The sulfonamide group is then added through sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form oxazolines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Oxazolines and reduced oxazole derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new drugs targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth. The pathways involved include signal transduction and metabolic processes, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared below with structurally related sulfonamide derivatives from patent and synthetic literature (Table 1).

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name Molecular Weight Core Structure Key Substituents Melting Point (°C) Notable Features
Target Compound 386.07 Benzo[d]oxazole sulfonamide 3-methyl, N-(4-(furan-3-yl)benzyl) Not reported Oxygen-rich heterocycles, moderate MW
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 Pyrazolo[3,4-d]pyrimidine sulfonamide Chromen, fluorine substituents 175–178 High MW, fluorinated aromatic systems
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide ~363.45 (estimated) Thiazolo[5,4-b]pyridine sulfonamide Thiophene, methyl Not reported Sulfur-containing heterocycles
N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide ~394.50 (estimated) Thiophene sulfonamide Piperazine, pyridine Not reported Flexible aliphatic substituents
Key Observations:
  • Molecular Weight : The target compound (MW ≈ 386.07) is lighter than the chromen-containing derivative (MW 589.1) , likely due to the absence of fluorinated groups and a smaller heterocyclic system.
  • Heterocyclic Systems : The benzo[d]oxazole core provides rigidity, similar to pyrazolo[3,4-d]pyrimidine in , but contrasts with thiazolo[5,4-b]pyridine or thiophene systems in , which incorporate sulfur atoms.

Biological Activity

N-(4-(furan-3-yl)benzyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic applications of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzoxazole derivatives with furan-containing compounds. The process often utilizes various coupling agents and solvents to facilitate the formation of the desired sulfonamide linkage.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, a series of benzoxazole derivatives were evaluated for their in vitro antimicrobial activity against various bacterial strains and fungi, including Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 250 µg/ml to 7.81 µg/ml, indicating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/ml)Activity Against
Compound A7.81E. coli
Compound B15.6S. aureus
Compound C250C. albicans

Cytotoxicity Studies

Cytotoxicity assessments have indicated that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. In vitro studies showed that at higher concentrations, the compound induced apoptosis in cancer cells through mitochondrial pathways, which was supported by flow cytometry analysis .

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)Remarks
HepG2 (Liver Cancer)10Moderate toxicity
MCF-7 (Breast Cancer)15Significant apoptosis
Normal Fibroblast>50Low toxicity

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzoxazole ring and the introduction of electron-withdrawing groups enhance biological activity. For example, compounds with halogen substitutions on the aromatic ring demonstrated improved antimicrobial and anticancer activities compared to their non-substituted counterparts .

Case Studies

  • Anticancer Activity : A study on a related benzoxazole derivative revealed its efficacy against breast cancer cell lines, highlighting its potential as a lead compound for further development in cancer therapy.
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial properties against drug-resistant strains of Staphylococcus aureus, demonstrating that the compound was more effective than standard antibiotics such as ampicillin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.